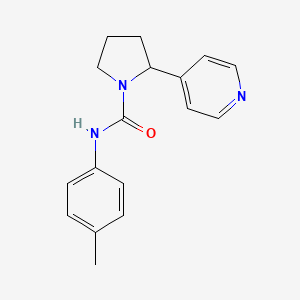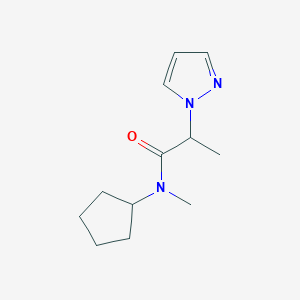
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as AMACR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide involves the inhibition of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide activity. N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is an enzyme that catalyzes the isomerization of alpha-methyl branched fatty acid CoA esters, which are involved in the biosynthesis of bile acids and fatty acids. Overexpression of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been observed in several types of cancer, and it has been associated with increased tumor growth and metastasis. Inhibition of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide activity by N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to reduce tumor growth and metastasis in preclinical studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide have been studied in preclinical models. It has been shown to inhibit the activity of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide, which leads to a decrease in the levels of alpha-methyl branched fatty acid CoA esters. This, in turn, leads to a decrease in the biosynthesis of bile acids and fatty acids, which are involved in tumor growth and metastasis. Additionally, N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is its high selectivity for N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide inhibition. This selectivity reduces the risk of off-target effects and toxicity. Additionally, the synthesis method for N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is relatively simple and yields high purity and good yields of the product. However, one of the limitations of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide is its poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
For the study of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide include the development of more efficient synthesis methods, investigation of its potential use in combination with other cancer therapies, and investigation of its potential use in other diseases.
Métodos De Síntesis
The synthesis of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 3-acetamido-2-methylbenzoic acid with cyclohexyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified by column chromatography. This synthesis method has been reported in several scientific studies, and it has been shown to yield high purity and good yields of the product.
Aplicaciones Científicas De Investigación
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of alpha-methylacyl-CoA racemase (N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide), an enzyme that is overexpressed in several types of cancer, including prostate, breast, and colorectal cancer. Inhibition of N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide activity has been proposed as a potential therapeutic strategy for these cancers, and N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide has been identified as a promising N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide inhibitor.
Propiedades
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-14(17-12(2)19)9-6-10-15(11)18-16(20)13-7-4-3-5-8-13/h3-4,6,9-10,13H,5,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEKTYVICNOOKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCC=CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

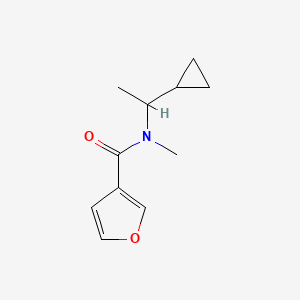

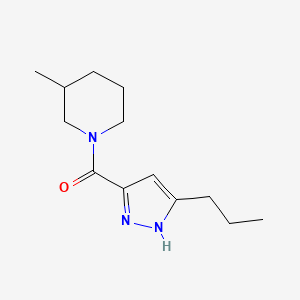
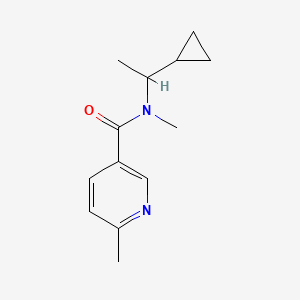
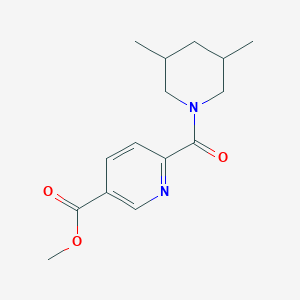
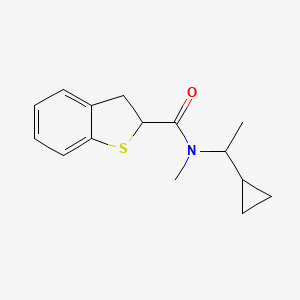
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
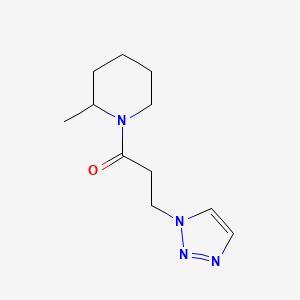

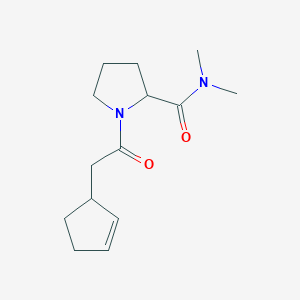
![2,2-dimethyl-N-[1-(3-methylpiperidin-1-yl)-1-oxopropan-2-yl]propanamide](/img/structure/B7493879.png)

